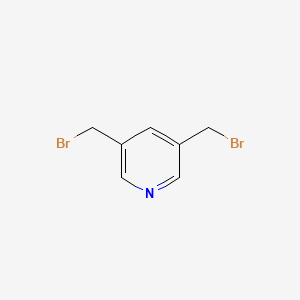

3,5-Bis(bromomethyl)pyridine

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to numerous areas of chemistry and biology. Pyridine-based ligands, in particular, are crucial in the development of biomimetic metal complexes that mimic the function of metalloenzymes. mdpi.com The introduction of two reactive bromomethyl groups onto the pyridine (B92270) ring at the 3 and 5 positions, as seen in 3,5-Bis(bromomethyl)pyridine, creates a highly functionalized heterocyclic building block. smolecule.com This strategic placement of reactive sites allows for a variety of subsequent chemical transformations, making it a valuable precursor in the synthesis of more complex heterocyclic systems. smolecule.combas.bg

Significance as a Versatile Building Block in Organic and Inorganic Synthesis

The utility of this compound stems from the high reactivity of its two bromomethyl groups. These groups are excellent leaving groups in nucleophilic substitution reactions, enabling the facile introduction of a wide array of functionalities. smolecule.com This reactivity makes it an ideal linker molecule for the construction of larger, more elaborate molecular architectures.

In organic synthesis, it serves as a key component in the creation of macrocycles and other complex organic molecules. nih.gov For instance, it has been employed as a cyclization linker in the synthesis of macrocyclic peptides. nih.gov In inorganic and coordination chemistry, the pyridine nitrogen atom, along with the groups introduced via the bromomethyl positions, can coordinate with metal ions to form stable complexes. nih.gov This has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs), materials with diverse applications in catalysis, gas storage, and sensing.

Overview of Key Research Domains

The unique structural and reactive properties of this compound have led to its application in several key areas of chemical research:

Macrocycle Synthesis: The compound is instrumental in the construction of macrocyclic structures, which are large ring-shaped molecules with important applications in areas such as drug development and host-guest chemistry. nih.govnih.gov

Coordination Chemistry and Catalysis: The ability of its derivatives to form complexes with various metal ions makes it a valuable ligand in coordination chemistry. rsc.orgresearchgate.net These metal complexes can exhibit catalytic activity, for example, in reactions like hydrosilylation. rsc.org

Supramolecular Chemistry: The directional bonding capabilities of the pyridine ring and the potential for functionalization at the 3 and 5 positions allow for the design of molecules that can self-assemble into larger, ordered supramolecular structures.

Materials Science: It is used as a building block for the synthesis of functional materials, including polymers and coordination polymers with specific photoluminescent or magnetic properties. rsc.org

The following table provides a summary of the key properties of this compound and its hydrobromide salt, which is a common commercially available form. sigmaaldrich.comchemicalbook.comchemscene.com

| Property | This compound | This compound hydrobromide |

| CAS Number | 35991-75-4 chemicalbook.com | 1118754-56-5 sigmaaldrich.com |

| Molecular Formula | C₇H₇Br₂N | C₇H₈Br₃N sigmaaldrich.com |

| Molecular Weight | 264.95 g/mol | 345.86 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com | Solid sigmaaldrich.com |

| Purity | Typically ≥97% sigmaaldrich.com | Typically ≥98% chemscene.com |

| Storage | Inert atmosphere, 2-8°C sigmaaldrich.combldpharm.com | Inert atmosphere, 2-8°C sigmaaldrich.combldpharm.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-bis(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPJVHHHVZSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442522 | |

| Record name | 3,5-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35991-75-4 | |

| Record name | 3,5-bis(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 3,5 Bis Bromomethyl Pyridine

Established Synthetic Routes from Pyridine (B92270) Derivatives

The preparation of 3,5-Bis(bromomethyl)pyridine is most commonly achieved through the functionalization of pre-existing pyridine rings bearing suitable precursor groups at the 3 and 5 positions. The choice of starting material and synthetic route is often dictated by factors such as commercial availability, desired purity, and reaction scale.

A primary and direct method for the synthesis of this compound involves the double nucleophilic substitution of the hydroxyl groups in Pyridine-3,5-diyldimethanol (B1592441). This diol serves as a readily accessible precursor for the target compound. The transformation is typically accomplished using standard brominating agents that are effective for converting alcohols to alkyl bromides.

Common reagents for this conversion include concentrated hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). The reaction with aqueous HBr often requires heating for several hours to drive the substitution to completion. For instance, a similar procedure for the synthesis of 2,6-Bis(bromomethyl)pyridine (B1268884) involves heating the corresponding diol with 48% HBr at elevated temperatures. rsc.org The reaction proceeds by protonation of the alcohol's hydroxyl group, followed by nucleophilic attack by the bromide ion in an SN2-type mechanism.

Alternatively, phosphorus tribromide offers a powerful and efficient method for this transformation. rsc.org The reaction of a diol with PBr₃ can convert both alcohol functionalities into bromomethyl groups. rsc.org This method is often preferred for its high reactivity and the fact that the byproducts are easily removed.

| Reagent | Typical Conditions | Advantages |

| Hydrobromic Acid (HBr) | Aqueous solution (e.g., 48%), heated for several hours | Readily available, cost-effective |

| Phosphorus Tribromide (PBr₃) | Often in an inert solvent, controlled temperature | High reactivity, clean conversion |

This table provides a summary of common reagents used for the bromination of Pyridine-3,5-diyldimethanol.

Beyond the diol route, an important alternative pathway for synthesizing this compound is the radical bromination of 3,5-dimethylpyridine (B147111) (3,5-lutidine). This approach leverages the reactivity of the benzylic protons on the methyl groups. The most common reagent for this type of reaction is N-Bromosuccinimide (NBS), typically used in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). The synthesis of this compound hydrobromide can be achieved using NBS. smolecule.com

Another strategy involves constructing the substituted pyridine ring system from acyclic precursors, although this is generally a more complex and less direct approach for this specific compound. More intricate methods in pyridine synthesis can involve multi-step sequences starting from materials like 5-methylnicotinic acid to build up related structures such as 3-(bromomethyl)-5-methylpyridine (B105789) hydrobromide. researchgate.net

Mechanistic Considerations in this compound Synthesis

The mechanisms governing the synthesis of this compound are fundamentally tied to the chosen synthetic route.

When starting from Pyridine-3,5-diyldimethanol , the reaction with HBr or PBr₃ proceeds via a nucleophilic substitution pathway. With HBr, the acidic conditions lead to the protonation of the alcoholic hydroxyl groups, converting them into good leaving groups (H₂O). The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. This is typically an SN2 reaction for primary alcohols like the ones present in the precursor.

In contrast, the synthesis from 3,5-dimethylpyridine using NBS follows a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the radical initiator (or by UV light), which then abstracts a hydrogen atom from the N-Br bond of NBS to generate a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from one of the methyl groups of 3,5-dimethylpyridine, forming a resonance-stabilized pyridyl-methyl radical and HBr. This radical then reacts with another molecule of NBS to form the bromomethyl group and a new succinimidyl radical, which continues the chain reaction. The process is repeated on the second methyl group to yield the final dibrominated product.

Optimization of Reaction Conditions and Yields in Academic Preparations

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are frequently adjusted in academic and laboratory settings include the choice of solvent, reaction temperature, and reaction time.

For the bromination of Pyridine-3,5-diyldimethanol , the concentration of HBr and the reaction temperature are crucial variables. Higher temperatures and longer reaction times are generally required to ensure complete conversion of both hydroxyl groups. rsc.org However, excessively harsh conditions can lead to degradation or the formation of tarry byproducts.

In the case of radical bromination of 3,5-dimethylpyridine with NBS, the choice of solvent is important. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are traditionally used. The amount of radical initiator and the rate of its addition can be controlled to maintain a low concentration of bromine radicals, which helps to prevent competing reactions such as bromination of the pyridine ring itself. Careful control of the reaction temperature is also essential to manage the rate of radical initiation and propagation. Studies on related reactions show that optimizing temperature and reaction time can significantly impact product yield and selectivity. researchgate.net For instance, in Grignard reactions, temperature control from 0 °C to room temperature is vital for success. nih.gov

| Parameter | Route 1: Bromination of Diol | Route 2: Radical Bromination | Rationale for Optimization |

| Solvent | Often neat HBr(aq) or inert solvent with PBr₃ | Non-polar (e.g., CCl₄, cyclohexane) | To ensure reagent solubility and prevent side reactions. |

| Temperature | Elevated (e.g., 100-125 °C) rsc.org | Moderate, depends on initiator | To overcome activation energy without causing degradation. |

| Time | Several hours (e.g., 6h) rsc.org | Varies, monitored by TLC/GC | To ensure reaction completion and minimize byproduct formation. |

| Reagent Stoichiometry | Slight excess of brominating agent | Precise control of NBS and initiator | To drive the reaction to completion and enhance selectivity. |

This interactive data table outlines key parameters for optimizing the synthesis of this compound.

Advanced Chemical Reactivity and Derivatization Studies

Nucleophilic Substitution Reactions at Bromomethyl Centers

The primary mode of reactivity for 3,5-Bis(bromomethyl)pyridine involves the nucleophilic displacement of the bromide ions from the methylene (B1212753) groups. This reactivity is analogous to that of benzyl (B1604629) halides and is enhanced by the presence of the pyridine (B92270) ring. A wide array of nucleophiles can be employed to generate a diverse set of derivatives.

Formation of Ether and Thioether Derivatives

The synthesis of ether and thioether derivatives from this compound proceeds through classical Williamson ether synthesis and its thio-analogue. Alkoxides and thiolates, acting as potent nucleophiles, readily attack the electrophilic carbon atoms of the bromomethyl groups.

For instance, the reaction with sodium alkoxides (NaOR) or sodium thiolates (NaSR) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, leads to the formation of the corresponding bis-ether or bis-thioether derivatives. The choice of the R group can be varied extensively, allowing for the introduction of a wide range of functionalities.

Detailed research has demonstrated that boryl sulfides and N-borylthioamides can serve as neutral sources of sulfur nucleophiles in substitution reactions. nih.gov Heating diMe-Imd-BH(SPh)2 with benzyl bromides results in the formation of thioethers in high yields. nih.gov This methodology can be extended to this compound for the synthesis of its thioether derivatives.

| Starting Material | Reagent | Product |

| This compound | Sodium Alkoxide (NaOR) | 3,5-Bis(alkoxymethyl)pyridine |

| This compound | Sodium Thiolate (NaSR) | 3,5-Bis(aryl/alkylthiomethyl)pyridine |

| This compound | diMe-Imd-BH(SPh)2 | 3,5-Bis(phenylthiomethyl)pyridine |

Amination Reactions for Nitrogen-Containing Structures

Amination of this compound provides a direct route to a variety of nitrogen-containing compounds, including primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. The reaction with primary or secondary amines typically requires a base to neutralize the hydrobromic acid byproduct.

The synthesis of N-substituted-2,3-diaminopyridines has been achieved through palladium-catalyzed C,N-cross coupling reactions of unprotected 3-halo-2-aminopyridines with primary and secondary amines. nih.gov This highlights the utility of amination reactions in creating complex, biologically relevant scaffolds. nih.gov While this specific example does not use this compound, the principles of amine coupling are transferable.

| Starting Material | Reagent | Product Type |

| This compound | Primary Amine (RNH2) | Bis-secondary amine |

| This compound | Secondary Amine (R2NH) | Bis-tertiary amine |

| This compound | Tertiary Amine (R3N) | Bis-quaternary ammonium salt |

Reactions with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound readily reacts with a range of carbon-based nucleophiles, such as cyanide ions, enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), and organometallic reagents.

These reactions are pivotal for extending the carbon framework of the pyridine core. For example, reaction with sodium cyanide introduces two nitrile functionalities, which can be further elaborated into carboxylic acids, amines, or ketones. The alkylation of active methylene compounds like diethyl malonate, followed by hydrolysis and decarboxylation, provides a route to substituted acetic acid derivatives.

Coupling Reactions Involving Bromine Functionalities

Beyond nucleophilic substitution, the bromine atoms in this compound can participate in various metal-catalyzed coupling reactions, offering alternative strategies for derivatization.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org While these reactions typically involve aryl or vinyl halides, the benzylic bromides of this compound can also serve as electrophilic partners under specific conditions.

The general catalytic cycle for these reactions involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organometallic nucleophile (in the case of Suzuki or Stille coupling) or insertion of an alkene or alkyne (in the case of Heck or Sonogashira coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca The reactivity order of halogens is generally I > Br > OTf >> Cl > F. libretexts.org

A range of halogenated aromatics and heteroaromatics bearing a primary amine group have been shown to be suitable substrates for Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids under standard conditions. nih.gov This demonstrates the feasibility of using brominated pyridine derivatives in such transformations. nih.gov

Reactivity in Grignard-Type Processes

The formation of a Grignard reagent from this compound is challenging due to the acidic protons on the methylene groups adjacent to the pyridine ring. However, the compound can react with pre-formed Grignard reagents. The Grignard reagent, a strong nucleophile, can attack the electrophilic carbon of the bromomethyl group. masterorganicchemistry.com

Diversification Strategies for Novel Pyridine-Based Compounds

The chemical architecture of this compound, characterized by a central pyridine ring flanked by two highly reactive bromomethyl groups, establishes it as a versatile and valuable building block in synthetic chemistry. The two primary reaction sites at the benzylic-like carbons are primed for nucleophilic substitution, providing a straightforward and efficient pathway for molecular diversification. This reactivity is the cornerstone of various strategies aimed at constructing complex molecular frameworks, from simple symmetrical derivatives to intricate macrocyclic structures and novel heterocyclic systems. Researchers leverage this reactivity for applications ranging from the development of new materials and ligands to the creation of large compound libraries for drug discovery screening.

A primary diversification strategy involves the straightforward dialkylation of various nucleophiles. The two bromomethyl groups readily undergo SN2 reactions, allowing for the symmetrical introduction of a wide range of functional moieties. This approach has been widely exploited to synthesize molecules with tailored properties. For instance, reaction with primary or secondary amines yields bis-amines, while reaction with thiols produces dithioethers. Similarly, alcohols and phenols can be used to form the corresponding diethers, and carboxylate salts can form diesters. This fundamental reactivity allows for the attachment of the 3,5-disubstituted pyridine core onto a vast array of chemical scaffolds.

Another significant application of this compound is its use as a critical linking component in the assembly of macrocycles. nih.gov In this role, it acts as a bis-electrophile that can react with molecules containing two nucleophilic centers, such as diamines or diols, to form a closed-ring structure. This strategy is particularly powerful in the context of combinatorial chemistry. nih.gov By reacting building blocks such as peptides functionalized with amines with a variety of bis-electrophile linkers, including this compound, large and diverse libraries of macrocyclic compounds can be generated with minimal effort. nih.gov This approach has been successfully used to create a 3,780-compound library for screening purposes, highlighting the efficiency of this diversification strategy. nih.gov The resulting pyridine-containing macrocycles are of significant interest in fields like drug discovery and supramolecular chemistry. Furthermore, the pyridine nitrogen atom within these macrocyclic structures provides an additional site for coordination, making them suitable for the synthesis of pincer-type ligands for transition metals like ruthenium, which have applications in catalysis. rsc.org

The derivatives obtained from the initial nucleophilic substitution reactions can also serve as intermediates for the construction of more elaborate heterocyclic systems. The functional groups introduced by reaction at the bromomethyl positions can possess their own reactivity, which can be harnessed for subsequent intramolecular or intermolecular cyclization reactions. For example, a nucleophile containing a hydrazine (B178648) or thiourea (B124793) moiety can be attached to the pyridine ring via the bromomethyl linkers. The remaining reactive sites on these newly introduced groups can then be used to build additional heterocyclic rings, such as pyrazoles or thiazoles, creating complex, multi-ring architectures with potential biological activity. researchgate.net

The table below summarizes the primary strategies for diversifying the this compound core.

| Reaction Strategy | Nucleophile/Reactant Type | Resulting Compound Class | Primary Application / Field |

| Nucleophilic Substitution | Amines, Thiols, Alcohols, Carboxylates | Symmetrically substituted bis-amines, dithioethers, diethers, diesters | Synthesis of functional molecules, Ligand development |

| Macrocyclization | Diamines, Dithiols, Peptides with nucleophilic side chains | Pyridine-containing macrocycles | Combinatorial libraries for drug discovery, Supramolecular chemistry |

| Organometallic Synthesis | Macrocyclic derivatives from substitution reactions | Pincer-type ligands and their metal complexes (e.g., with Ruthenium) | Homogeneous catalysis |

| Complex Heterocycle Synthesis | Nucleophiles with latent reactivity (e.g., hydrazines, thioureas) | Fused or linked polycyclic heterocyclic systems | Medicinal chemistry, Materials science |

Applications in the Synthesis of Complex Organic Architectures

Construction of Advanced Pharmaceutical Intermediates

3,5-Bis(bromomethyl)pyridine has proven to be a particularly useful linker molecule in the design and synthesis of advanced pharmaceutical intermediates. Its ability to connect two molecular entities through its bis(bromomethyl) functionality allows for the creation of dimeric compounds and macrocycles with potential therapeutic applications.

A significant example of its application is in the development of inhibitors for neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. Researchers have synthesized a series of symmetric double-headed aminopyridines where this compound serves as the central linking unit. google.comnih.gov The synthesis involves the reaction of this compound with two equivalents of a substituted aminopyridine to yield the dimeric inhibitor. google.comnih.gov

The synthesis of the key intermediate, this compound, is achieved by treating pyridine-3,5-diyldimethanol (B1592441) with hydrobromic acid. google.comnih.gov The resulting bis-bromide is then reacted with the desired aminopyridine derivatives to furnish the final nNOS inhibitors. google.comnih.gov

Table 1: Synthesis of a Dimeric nNOS Inhibitor Intermediate using this compound

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Pyridine-3,5-diyldimethanol | 60% HBr, 125 °C, 6 h | This compound | 95% | google.comnih.gov |

| 2 | 2,5-dimethylpyrrole-protected 2-amino-4,6-dimethylpyridine, this compound | n-BuLi, -78 °C | 3,5-Bis(2-(6-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)pyridine | 55% | google.comnih.gov |

This approach highlights the utility of this compound in creating molecules with a specific spatial arrangement of pharmacophores, which is crucial for achieving high potency and selectivity for their biological targets. google.comnih.gov

Another notable application is in the synthesis of modified cyclodextrins, which are used to create artificial enzyme models. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, this compound has been used to link two β-cyclodextrin units, followed by O-methylation, to produce a per-O-methylated β-cyclodextrin dimer (Py2CD). acs.orgresearchgate.net This Py2CD can then form a stable complex with metalloporphyrins, mimicking the structure and function of natural hemoproteins. acs.orgresearchgate.net These artificial enzymes have potential applications in catalysis and diagnostics. researchgate.netresearchgate.net

Synthesis of Agrochemical Precursors

While the pyridine (B92270) moiety is a common feature in many agrochemicals, the specific use of this compound as a precursor is also documented. lookchem.comevitachem.com Its bifunctional nature allows for the synthesis of complex molecules with potential pesticidal or herbicidal activity. lookchem.com The reactivity of the bromomethyl groups enables the introduction of various functional groups and the construction of larger molecular scaffolds, which is a key strategy in the development of new and effective agrochemicals. lookchem.com

Facilitation of Multi-Component Reaction Systems

The application of this compound can be envisioned in multi-component reactions (MCRs) for the rapid assembly of complex molecules. Although specific examples directly employing this compound in MCRs are not extensively detailed in the literature, its structure lends itself to such synthetic strategies. For instance, it could serve as a bifunctional electrophile in a one-pot reaction with multiple nucleophiles to generate diverse molecular libraries for screening purposes. A related reaction involves the refluxing of this compound with triethylphosphite, which could be a precursor for subsequent multi-component reactions. mobt3ath.com

Regioselective Transformations and Stereochemical Control

The symmetrical nature of this compound, with two identical reactive sites, presents a challenge for achieving regioselective transformations. However, the potential for controlled, sequential reactions exists, where one bromomethyl group reacts preferentially, followed by the reaction of the second. This would allow for the synthesis of unsymmetrical molecules. While specific examples of such regioselective control with this compound are not prominently reported, the principles of controlling the reactivity of similar bifunctional aromatic compounds could be applied.

Supramolecular Chemistry and Host Guest Systems

Design and Synthesis of Pyridine-Bridged Macrocycles and Cryptands

The synthesis of macrocyclic compounds incorporating pyridine (B92270) units is a significant area of supramolecular chemistry. The rigid geometry of the pyridine ring and its ability to participate in various non-covalent interactions make it a valuable component in the construction of host molecules. While much work has focused on the 2,6-disubstituted isomer, the 3,5-substitution pattern offers a different geometric arrangement, influencing the size and shape of the resulting macrocyclic cavity.

Macrocycles composed of alternating 2,6- and 3,5-substituted pyridine units linked by acetylene (B1199291) bonds have been synthesized via Sonogashira coupling reactions. nih.gov These macrocycles exhibit a planar and rigid structure, predisposing them to form stacked assemblies. nih.gov

Cryptands, which are three-dimensional, bicyclic host molecules, can also be synthesized using pyridine-containing building blocks. Although direct synthesis of cryptands from 3,5-Bis(bromomethyl)pyridine is not extensively documented in the provided results, the synthesis of a C3-symmetric cryptand from 2,6-bis(bromomethyl)pyridine (B1268884) highlights a relevant synthetic strategy. nih.gov In this approach, a nucleophilic substitution reaction between the bis(bromomethyl)pyridine and a triphenolic component in the presence of a base yields the cryptand in good yields. nih.gov A similar strategy could be envisioned for the 3,5-isomer, leading to cryptands with different cavity dimensions and guest-binding properties.

Integration into Podand and Crown Ether Frameworks

Podands are acyclic molecules with multiple binding sites, and crown ethers are cyclic polyethers known for their ability to selectively bind cations. The incorporation of a pyridine unit into these frameworks can enhance their binding capabilities and introduce new functionalities.

Researchers have successfully synthesized new podand and crown ether derivatives starting from a 3,5-bis(bromomethyl) precursor, specifically 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. nih.gov The nucleophilic substitution reaction of this compound with various phenols, quinolines, and polyethylene (B3416737) glycols has yielded a range of podands and a crown ether. nih.gov For instance, the reaction with 2-hydroxymethyl pyridine in the presence of sodium hydride produced the corresponding podand in a 67.5% yield. nih.gov This demonstrates the feasibility of using the 3,5-bis(bromomethyl) substitution pattern to create open-chain and cyclic host molecules.

The general synthesis of crown ethers often involves the reaction of a diol with a dihalide under basic conditions. jetir.orgmdpi.comvt.edu The Hantzsch condensation has also been employed to create crown ethers containing a 3,5-di(alkoxycarbonyl)pyridine ring system. rsc.org These methods provide a basis for the potential synthesis of crown ethers incorporating the this compound unit.

Engineering of Cyclodextrin (B1172386) Dimers and Related Host Molecules

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity, making them excellent hosts for a variety of guest molecules. Linking two cyclodextrin units to create a dimer can significantly enhance their binding affinity and selectivity. The linker's nature and geometry are crucial in determining the dimer's properties.

While specific examples utilizing this compound as a linker for cyclodextrin dimers were not found in the search results, the synthesis of such dimers using the isomeric 2,6-bis(bromomethyl)pyridine has been reported. pnas.org In one study, a dimer was prepared by the direct alkylation of the most acidic C-2 hydroxyl group of β-cyclodextrin with 2,6-bis(bromomethyl)pyridine after forming its oxide anion with sodium hydride. pnas.org This approach could be adapted to use this compound, which would result in a different spatial arrangement of the two cyclodextrin units, potentially leading to novel host-guest binding characteristics. The synthesis of cyclodextrin dimers with various spacers, including those with aromatic components, is an active area of research aimed at optimizing encapsulation properties. nih.govmdpi.com

Formation of Rotaxanes and Catenanes via Templated Self-Assembly

Rotaxanes and catenanes are mechanically interlocked molecules (MIMs) with unique properties and potential applications in molecular machinery. Their synthesis often relies on template-directed strategies where non-covalent interactions pre-organize the components for the final covalent bond formation that creates the interlocked structure. cas.cznih.govrsc.org

The active-metal template strategy has been effectively used to synthesize nih.govrotaxanes. beilstein-journals.org In this approach, a metal ion acts as a template to bring together the axle and macrocycle components and also catalyzes the "clipping" reaction that forms the macrocycle around the axle. beilstein-journals.orgnih.gov For example, a dialkyne-decorated pyridine axle has been prepared starting from 2,6-bis(bromomethyl)pyridine. beilstein-journals.org While a direct example with the 3,5-isomer is not provided, its geometry would influence the threading and clipping process, potentially leading to different rotaxane structures.

Catenane synthesis also heavily relies on templating. researchgate.netnih.gov For instance, the reaction of 1,4-bis(bromomethyl)benzene (B118104) with a large crown ether containing 1,5-dioxynaphthalene units has been used to form a beilstein-journals.orgcatenane. nih.gov The rigid and defined geometry of this compound makes it a promising candidate for a linker in the template-directed synthesis of complex catenated structures.

Non-Covalent Interactions in Supramolecular Assemblies: C-H---π and π---π Contacts

The crystal structure of macrocycles containing alternating 2,6- and 3,5-substituted pyridine units reveals π-stacked pairs of two macrocycles. nih.gov In these assemblies, a 2,6-pyridylene unit of one macrocycle overlaps with a 3,5-pyridylene unit of the adjacent macrocycle, driven by dipole-dipole interactions. nih.gov This demonstrates the importance of π---π stacking in the solid-state organization of these pyridine-containing macrocycles. The study of π-π interactions in the pyridine dimer and trimer has shown that electron correlation is essential for accurately describing the stability of these stacked systems. acs.org

C-H---π interactions, where a C-H bond interacts with the electron cloud of a π-system, are also significant in the stabilization of supramolecular structures. researchgate.netnih.gov The nature of these interactions is primarily dispersive, though electrostatic contributions can be important in certain contexts. researchgate.net In a C3-symmetric cryptand synthesized from 2,6-bis(bromomethyl)pyridine, the association of cryptand molecules in the solid state is governed by both C-H---π and π---π contacts. nih.gov Specifically, T-shaped contacts are observed between the benzene (B151609) rings of one molecule and the pyridine rings of another. nih.gov The electronic nature of the aromatic ring can tune the strength of C-H---π interactions. nih.gov

Coordination Chemistry and Ligand Design

Synthesis of Polydentate Ligands for Transition Metal Complexes

The bifunctional nature of 3,5-bis(bromomethyl)pyridine, with its symmetrically placed and reactive C-Br bonds, makes it an ideal building block for creating 'pincer' type and macrocyclic ligands. The central pyridine (B92270) ring provides a primary coordination site, while the bromomethyl groups can be substituted by various nucleophiles to introduce additional donor atoms, leading to ligands with enhanced coordination capabilities.

Ligands incorporating both pyridine and pyrazole (B372694) moieties are of significant interest due to their ability to form stable complexes with a variety of metal ions. The synthesis of ligands such as 3,5-bis(pyrazol-1-ylmethyl)pyridine can be readily achieved through the N-alkylation of pyrazole with this compound. This reaction typically proceeds via nucleophilic substitution, where the pyrazole anion, generated by a base, displaces the bromide ions. Such reactions are well-established for the alkylation of pyrazoles with benzyl (B1604629) halides. researchgate.netelectronicsandbooks.comnih.gov This synthetic strategy offers a direct route to N,N,N-tridentate pincer ligands, where the central pyridine nitrogen and the two pyrazole nitrogens can coordinate to a metal center. The resulting 2,6-bis(pyrazolyl)pyridine-type scaffold is a cornerstone in the design of coordination polymers and spin-crossover compounds. mdpi.comproquest.com

Table 1: Synthetic Approach for Pyridine-Pyrazole Ligands

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

| This compound | Pyrazole (in presence of base) | Nucleophilic Substitution (N-alkylation) | 3,5-Bis(pyrazol-1-ylmethyl)pyridine (Pincer Ligand) |

Macrocyclic ligands containing soft donor atoms like selenium are valued for their ability to stabilize various oxidation states of transition metals. This compound serves as a key component in the template synthesis of selenoether macrocycles. core.ac.uk In a typical high-dilution cyclization reaction, this compound can be reacted with a diselenol or a similar selenium-containing nucleophile. core.ac.uk The presence of a metal ion can act as a template, organizing the precursor fragments to facilitate the ring-closing reaction. lasalle.edunih.gov This approach leads to the formation of macrocycles where the pyridine nitrogen and the selenium atoms create a coordination cavity suitable for binding metal ions. The synthesis of related small-ring Se3- and Se2N-donor macrocycles has been successfully demonstrated, highlighting the feasibility of incorporating pyridine units into selenoether frameworks. core.ac.ukresearchgate.net

The reactivity of the bromomethyl groups extends to a variety of other heteroatom nucleophiles, enabling the synthesis of a diverse range of polydentate ligands. For instance, reaction with secondary phosphines or their lithium salts provides a straightforward route to PNP-type pincer ligands. A parallel synthesis using the isomeric 2,6-bis(bromomethyl)pyridine (B1268884) has been shown to produce phosphine (B1218219) ligands upon reaction with species like lithium di(tert-butyl)phosphide. rsc.org Similarly, reactions with thiols or amines can be used to introduce sulfur or additional nitrogen donor atoms, respectively. These synthetic strategies allow for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the characteristics of the resulting metal complexes.

Formation of Metal-Organic Framework (MOF) Ligands

While this compound is not typically incorporated directly into Metal-Organic Frameworks (MOFs), it serves as a crucial synthetic precursor for the organic linkers used in their construction. sigmaaldrich.com A primary route involves the oxidation of the two bromomethyl groups to carboxylic acid functionalities. This conversion yields pyridine-3,5-dicarboxylic acid, a well-established and widely used linker in MOF synthesis. nih.govhmdb.ca This dicarboxylate linker, featuring a central nitrogen atom, readily coordinates with metal ions to form robust, porous frameworks with applications in gas storage and separation. nih.gov The use of pyridine-dicarboxylate linkers can lead to MOFs with interesting structural diversity and thermal stability. google.com

Role in the Development of Covalent Organic Framework (COF) Monomers

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comresearchgate.net Pyridine-containing monomers are highly sought after for COF synthesis due to the potential for the resulting frameworks to have unique catalytic or adsorptive properties. nih.gov this compound is a promising, though not yet widely reported, monomer for COF synthesis. Its two reactive bromomethyl ends are well-suited for forming covalent linkages through reactions like Williamson ether synthesis with polyhydroxy aromatic compounds or by forming C-N bonds with polyamine linkers. The rigid geometry of the pyridine core helps ensure the ordered, porous structure characteristic of COFs. The development of pyridine-based COFs is an active area of research, with applications in areas from energy storage to environmental remediation. tum.de

Investigation of Metal Complex Catalysis in Organic Transformations

The ligands derived from this compound are central to the development of homogeneous catalysts. When complexed with transition metals such as ruthenium, rhodium, iridium, or nickel, the resulting pincer complexes can exhibit significant catalytic activity. acs.orgresearchgate.net Pyridine-based pincer ligands, including PNP, NNP, and CNC types, have demonstrated effectiveness in a range of organic transformations. nsf.govfrontiersin.org These include hydrogenation reactions, transfer hydrogenations, and CO₂ reduction. acs.org The metal complex holds the substrate in a specific orientation within its coordination sphere, facilitating the chemical transformation. The ability to systematically modify the ligand structure by choosing different nucleophiles in the initial synthesis allows for the fine-tuning of the catalyst's activity and selectivity for specific applications. acs.org

Polymer Chemistry Applications

Role as a Coupling Agent in Polymer Synthesis

In polymer synthesis, coupling agents are crucial molecules used to link two or more polymer chains together. This process can be used to increase molecular weight, create block copolymers, or form more complex structures like star-shaped polymers. 3,5-Bis(bromomethyl)pyridine, with its two reactive benzylic bromide-like functionalities, is well-suited for this role. The bromine atoms are good leaving groups, making the adjacent methylene (B1212753) carbons susceptible to nucleophilic attack.

This reactivity allows the compound to connect polymer chains that have been prepared with nucleophilic end-groups, such as hydroxyl or amine functionalities. For instance, two polymer chains with terminal alcohol groups (a diol-terminated polymer) can be coupled by this compound in the presence of a base. This type of reaction, often a Williamson ether synthesis, results in the formation of a new, longer polymer chain where the pyridine (B92270) unit acts as a central linker. The selection of benzylic bromo compounds like bis(bromomethyl)pyridines as linking agents is often due to their higher reactivity compared to aliphatic bromo compounds rsc.org.

The general scheme for such a coupling reaction is as follows:

Polymer-OH + Base → Polymer-O⁻ (Activation of polymer chain end)

2 Polymer-O⁻ + Br-CH₂-(C₅H₃N)-CH₂-Br → Polymer-O-CH₂-(C₅H₃N)-CH₂-O-Polymer (Coupling reaction)

This strategy is effective for joining pre-synthesized polymer chains, offering a modular approach to creating macromolecules with precisely defined segments.

Preparation of Cyclic Polymeric Architectures via Ring-Closure Reactions

One of the more advanced applications of bifunctional coupling agents like this compound is in the synthesis of cyclic polymers. These polymers, which lack chain ends, exhibit unique physical and chemical properties compared to their linear counterparts, such as lower hydrodynamic volumes and different thermal characteristics rsc.org.

A common method to create these structures is the bimolecular ring-closure strategy rsc.org. In this approach, a linear, telechelic polymer (a polymer with two reactive functional groups at its ends) is reacted with a small bifunctional linker molecule, such as a bis(bromomethyl)pyridine isomer. The reaction is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, which would lead to longer linear chains.

For example, a dihydroxyl-terminated polymer can be cyclized using a compound like 2,6-bis(bromomethyl)pyridine (B1268884) through a Williamson etherification reaction rsc.org. The 3,5-isomer can be employed in an analogous manner. The process involves reacting an equimolar amount of the telechelic polymer and the bis(bromomethyl)pyridine rsc.org. The use of a solvent/non-solvent mixture can help to reduce the end-to-end distance of the polymer chains, further promoting the desired ring-closure reaction and allowing for synthesis at higher concentrations rsc.org. This technique has been successfully used to synthesize cyclic versions of polymers like polystyrene (PS) and polyethylene (B3416737) glycol (PEG) in good yields (80-85%) rsc.org.

| Linear Polymer Precursor | Coupling Agent Used in Study | Resulting Polymer Architecture | Reaction Strategy |

|---|---|---|---|

| Dihydroxyl-functionalized Polystyrene (HO-PS-OH) | 2,6-Bis(bromomethyl)pyridine | Cyclic Polystyrene (c-PS) | Bimolecular Ring-Closure |

| Dihydroxyl-functionalized Polystyrene (HO-PS-OH) | 1,4-Bis(bromomethyl)benzene (B118104) | Cyclic Polystyrene (c-PS) | Bimolecular Ring-Closure |

| Dihydroxyl-functionalized Polyethylene Glycol (HO-PEG-OH) | 2,6-Bis(bromomethyl)pyridine | Cyclic Polyethylene Glycol (c-PEG) | Bimolecular Ring-Closure |

| Dihydroxyl-functionalized Polyethylene Glycol (HO-PEG-OH) | 1,4-Bis(bromomethyl)benzene | Cyclic Polyethylene Glycol (c-PEG) | Bimolecular Ring-Closure |

Data based on analogous reactions using similar bifunctional coupling agents rsc.org.

Integration into Polymer Backbones for Functional Materials

Beyond linking pre-made polymers, this compound can be used as a monomer in polycondensation reactions to directly incorporate the pyridine unit into the main chain of a polymer. This approach is fundamental for creating functional polymers where the properties of the pyridine ring are distributed along the entire backbone.

In this context, this compound can be reacted with a difunctional comonomer, such as a bisphenol or a diamine, to form polyethers or polyamines, respectively. For example, the reaction with a bisphenol, like Bisphenol A, in the presence of a base would yield a polyether containing pyridine rings in its repeating unit.

The incorporation of the pyridine moiety into the polymer backbone imparts specific properties to the resulting material. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metal ions, or a basic site that can be protonated. These characteristics can be exploited to create materials with applications in:

Metal Ion Adsorption: Polymers with pyridine units in the main chain can chelate metal ions, making them useful as sorbents for water purification or metal recovery google.com.

Catalysis: The pyridine units can serve as catalytic sites or as ligands to bind catalytic metal centers.

Gas Separation Membranes: The polarity and potential for specific interactions introduced by the pyridine ring can influence the gas transport properties of polymer membranes.

pH-Responsive Materials: The basicity of the pyridine nitrogen allows the polymer's properties, such as solubility or conformation, to change in response to pH variations.

By choosing the appropriate comonomer, a wide range of functional polymers can be synthesized, tailoring the final material's thermal, mechanical, and chemical properties for specific applications.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies elucidate the fundamental electronic characteristics and the three-dimensional structure of a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to predict the optimized molecular geometry, vibrational frequencies, and total energy of a compound. derpharmachemica.comniscpr.res.in

Table 1: Representative Optimized Geometric Parameters from DFT Calculations for Pyridine (B92270) Derivatives (Note: This table is illustrative, based on data for analogous compounds, as specific published data for 3,5-Bis(bromomethyl)pyridine is not available.)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-C (ring) | 1.38 - 1.40 |

| C-N (ring) | 1.33 - 1.34 | |

| C-CH₂ | 1.50 - 1.52 | |

| C-Br | 1.95 - 1.96 |

Vibrational frequency calculations are also a standard output of DFT studies. These computed frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the theoretical model and assist in the assignment of vibrational modes. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com A small energy gap indicates high polarizability and high chemical reactivity, suggesting the molecule is more likely to undergo charge transfer. nih.gov In computational studies of various pyridine derivatives, the HOMO-LUMO gap is calculated to understand their reactive nature. niscpr.res.inepa.gov For this compound, the HOMO would likely be distributed over the pyridine ring and the bromine atoms, while the LUMO would be centered on the pyridine ring and the antibonding orbitals of the C-Br bonds, indicating their susceptibility to nucleophilic attack.

Table 2: Frontier Molecular Orbital (FMO) Parameters (Note: This table illustrates the type of data generated from FMO analysis.)

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

Atomic Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are visual representations of the total electrostatic potential on the surface of a molecule. nih.gov These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation or coordination to electrophiles. Conversely, positive potentials would be expected around the hydrogen atoms and, significantly, around the carbon atoms of the bromomethyl groups, highlighting their electrophilic character and susceptibility to nucleophilic substitution. epa.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For any chemical reaction, the activation energy (Ea) represents the energy barrier that must be overcome for reactants to transform into products. Computational methods, particularly DFT, can be used to locate the transition state structures along a reaction coordinate and calculate their energies. The difference in energy between the transition state and the reactants provides a theoretical prediction of the activation energy. researchgate.net

For this compound, a key reaction is nucleophilic substitution at the benzylic carbons. Computational modeling could predict the activation energies for the substitution of the bromine atoms by various nucleophiles. This data would be crucial for understanding the reaction kinetics and for predicting which substitution products would form preferentially under specific conditions.

Beyond just calculating energy barriers, computational modeling can elucidate the entire reaction pathway. For this compound, the two bromomethyl groups offer sites for sequential or simultaneous reactions. Pathway analysis can determine whether the reaction proceeds through a concerted (e.g., SN2) or a stepwise (e.g., SN1) mechanism.

In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. Modeling this pathway would involve locating the single transition state for this concerted process. For an SN1-type mechanism, the pathway would involve the formation of a carbocation intermediate after the departure of the bromide. Computational analysis can determine the relative stabilities of these intermediates and the transition states connecting them. Given the benzylic nature of the carbon atoms, which can stabilize a positive charge, a detailed computational study would be necessary to clarify the preferred mechanistic pathway, which may be influenced by the solvent and the nature of the nucleophile. wuxiapptec.comnih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides a powerful lens for investigating the molecular structure and spectroscopic properties of this compound. Through theoretical calculations, researchers can predict spectroscopic data, such as vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental findings for validation. This synergistic approach of combining theoretical predictions with experimental measurements allows for a more detailed and accurate assignment of spectroscopic features and a deeper understanding of the molecule's electronic structure and dynamics.

Density Functional Theory (DFT) has emerged as a leading computational method for the study of pyridine derivatives due to its balance of accuracy and computational cost. core.ac.uknih.govnih.govnih.govjocpr.comresearchgate.netnih.gov The B3LYP functional, often paired with a basis set like 6-311++G(d,p), is commonly employed for geometry optimization and the subsequent calculation of spectroscopic parameters. core.ac.uknih.govnih.govresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical calculations of the vibrational spectrum of this compound involve first optimizing the molecule's geometry to find its most stable conformation. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, it is a standard practice to scale the calculated wavenumbers with an appropriate scaling factor to improve the agreement with experimental data. nih.govnih.gov

The comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra allows for a detailed assignment of the vibrational modes. For instance, the characteristic stretching vibrations of the pyridine ring, C-H bonds, C-N bonds, and the C-Br bonds of the bromomethyl groups can be precisely identified.

Below is an illustrative data table comparing hypothetical experimental and calculated vibrational frequencies for this compound.

Table 1: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| Pyridine Ring C-H Stretch | 3085 | 3088 | 3090 |

| Pyridine Ring C-H Stretch | 3050 | 3052 | 3055 |

| CH₂ Stretch (asymmetric) | 2960 | 2962 | 2965 |

| CH₂ Stretch (symmetric) | 2875 | 2878 | 2880 |

| Pyridine Ring C=C/C=N Stretch | 1580 | 1582 | 1585 |

| Pyridine Ring C=C/C=N Stretch | 1470 | 1472 | 1475 |

| CH₂ Scissoring | 1420 | 1421 | 1425 |

| Pyridine Ring Breathing | 995 | 998 | 1000 |

| C-Br Stretch | 670 | 672 | 675 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of the nuclei in a molecule. nih.govresearchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Theoretical predictions of NMR spectra are invaluable for assigning the signals in the experimental spectra to specific atoms in the molecule. Discrepancies between the calculated and experimental shifts can often be explained by considering solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nih.gov

The following tables present a hypothetical comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental Chemical Shift (δ) | Calculated Chemical Shift (δ) |

| H2, H6 | 8.55 | 8.60 |

| H4 | 7.80 | 7.85 |

| CH₂ | 4.50 | 4.55 |

Table 3: Hypothetical ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon | Experimental Chemical Shift (δ) | Calculated Chemical Shift (δ) |

| C3, C5 | 138.0 | 138.5 |

| C2, C6 | 150.0 | 150.5 |

| C4 | 136.0 | 136.5 |

| CH₂ | 32.0 | 32.5 |

The close agreement that is often observed between the predicted and experimental spectroscopic data for similar pyridine compounds underscores the power of computational methods in the structural elucidation and characterization of this compound. nih.govnih.govnih.govresearchgate.net This integrated approach is fundamental to understanding the properties and reactivity of this and other related heterocyclic compounds.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion of Derivatives (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 3,5-Bis(bromomethyl)pyridine and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the parent compound, this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. nih.gov The protons of the two equivalent bromomethyl (-CH₂Br) groups appear as a singlet, while the protons on the pyridine (B92270) ring appear as distinct signals corresponding to their positions. nih.govgoogle.com Specifically, the proton at the C4 position (between the two substituents) appears as a triplet, and the two equivalent protons at the C2 and C6 positions appear as a doublet. nih.gov The ¹³C NMR spectrum complements this by showing signals for the bromomethyl carbons and the distinct carbons of the pyridine ring. nih.govgoogle.com

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference(s) |

| ¹H NMR | CDCl₃ | 8.53-8.54 (d, 2H) | H2, H6 (Pyridine ring) | nih.gov, google.com |

| ¹H NMR | CDCl₃ | 7.74-7.75 (t, 1H) | H4 (Pyridine ring) | nih.gov, google.com |

| ¹H NMR | CDCl₃ | 4.45 (s, 4H) | -CH₂Br | nih.gov, google.com |

| ¹³C NMR | CDCl₃ | 149.8 | C2, C6 (Pyridine ring) | nih.gov, google.com |

| ¹³C NMR | CDCl₃ | 137.3 | C4 (Pyridine ring) | nih.gov, google.com |

| ¹³C NMR | CDCl₃ | 134.0 | C3, C5 (Pyridine ring) | nih.gov, google.com |

| ¹³C NMR | CDCl₃ | 29.3 | -CH₂Br | nih.gov, google.com |

When this compound is used to synthesize more complex derivatives, such as macrocycles or functionalized ligands, NMR is crucial for verifying that the desired reaction has occurred. For instance, in the synthesis of tetraethyl 2,2'-((pyridine-3,5-diylbis(methylene))bis(oxy))diterephthalate, the disappearance of the -CH₂Br signal and the appearance of new signals for the ether linkage (-OCH₂-) and the terephthalate (B1205515) moiety in both ¹H and ¹³C NMR spectra confirm the successful substitution. rsc.org Similarly, the formation of porphyrin and cyclodextrin (B1172386) derivatives incorporating the 3,5-disubstituted pyridine unit is extensively characterized by monitoring changes in the chemical shifts of both the pyridine scaffold and the attached molecules. electronicsandbooks.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-TOF), provides highly accurate mass measurements.

For this compound, the mass spectrum shows a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). The protonated molecular ion [M+H]⁺ is observed with a calculated m/z that precisely matches the theoretical value for the formula C₇H₈Br₂N. nih.govgoogle.com

Fragmentation analysis provides further structural confirmation. In the mass spectrum of the hydrobromide salt of the compound, a primary fragmentation pathway involves the loss of a bromine atom ([M-Br]⁺) or entire bromomethyl groups, which is characteristic of such structures under ionization. smolecule.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Found m/z | Technique | Reference(s) |

| [M+H]⁺ | C₇H₈Br₂N | 263.90235 | 263.90182 | LC-TOF | nih.gov, google.com |

This technique is equally important in the analysis of its derivatives. For example, the successful synthesis of a complex inhibitor molecule using this pyridine linker was confirmed by observing the molecular ion peak corresponding to the fully assembled product via LC-TOF MS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its hydrobromide salt, the IR spectrum reveals key vibrational bands that are characteristic of its structure.

The spectrum shows absorption bands corresponding to the C-H stretching of the pyridine ring and the aliphatic C-H stretching of the bromomethyl groups. Vibrations associated with the pyridine ring, such as C=N and C-C stretching, are also prominent. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. For the hydrobromide salt, additional broad bands related to the protonated nitrogen and hydrogen bonding interactions may be present.

Table 3: Characteristic IR Absorption Bands for this compound Moieties

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| 3000-2850 | Aliphatic C-H Stretch | Bromomethyl C-H |

| 1600-1500 | C=N Ring Stretch | Pyridine Ring |

| 1625-1430 | C-C Ring Stretch | Pyridine Ring |

| 700-500 | C-Br Stretch | Carbon-Bromine Bond |

When this compound is used in further reactions, IR spectroscopy allows for the tracking of the reaction's progress. For example, in the formation of an ether derivative, the disappearance of the C-Br band and the appearance of a strong C-O stretching band would indicate a successful substitution reaction.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and crystal packing information.

Single-crystal X-ray diffraction (SCXRD) studies have been performed on the hydrobromide salt of this compound (BBMP·HBr). rsc.org These analyses confirm the molecular connectivity and reveal how the molecules arrange themselves in a crystalline lattice. The structure is stabilized by intermolecular interactions, including hydrogen bonding involving the protonated pyridine nitrogen and the bromide counter-ion, as well as halogen bonding. rsc.org The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC), provides the exact metric parameters of the molecule in the solid state. rsc.org

Table 4: Representative Crystallographic Data for this compound Hydrobromide (Crystal Form II)

| Parameter | Value | Reference |

| CCDC No. | 2125695 | rsc.org |

| Temperature | 293 K | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

UV-Visible Absorption and Emission Spectroscopy of Derived Functional Systems

UV-Visible (UV-Vis) absorption and emission spectroscopy are used to study the electronic transitions within a molecule and are particularly useful for characterizing the properties of conjugated systems, chromophores, and functional materials derived from this compound. While the parent compound itself has a relatively simple UV absorption profile characteristic of a pyridine ring, its derivatives can exhibit complex and informative spectra.

For example, when this compound is used as a linker to create a supramolecular hemoprotein-model complex, UV-Vis spectroscopy is essential for studying its function. researchgate.net The spectra of the resulting iron-porphyrin assembly can be used to monitor changes in the iron's oxidation state and its binding to ligands like oxygen (O₂) or carbon monoxide (CO), with distinct shifts in the Soret and Q-bands confirming these events. researchgate.netnii.ac.jp Similarly, incorporating the pyridine unit into larger conjugated systems, such as block copolymers or porphyrin-based "hanging base" structures, significantly alters the electronic properties, which can be probed by UV-Vis spectroscopy to understand inter- and intramolecular interactions. electronicsandbooks.comacs.org

Emerging Research Avenues and Future Outlook

Exploration of Novel Synthetic Pathways and Methodological Enhancements

The synthesis of 3,5-Bis(bromomethyl)pyridine and its derivatives is a key area of ongoing research, with a focus on improving efficiency, safety, and environmental friendliness.

Standard synthetic routes typically involve the bromination of 3,5-dimethylpyridine (B147111). A common method employs N-bromosuccinimide (NBS) as the brominating agent. smolecule.com Another established pathway starts from 3,5-pyridinedimethanol, which is treated with hydrobromic acid. chemicalbook.com The reaction with 48% HBr is heated for several hours, followed by neutralization to yield the desired product. rsc.org

Further refinements aim to minimize byproducts and simplify purification. The synthesis of related bromomethylpyridines has been achieved using methods that allow for direct use in subsequent steps without extensive purification, showcasing an advancement in procedural efficiency.

Development of Advanced Functional Materials

The unique bifunctional nature of this compound, featuring a coordinating pyridine (B92270) nitrogen and two reactive benzylic bromide arms, makes it an excellent candidate for constructing complex molecular architectures and functional materials.

In polymer chemistry, bis(bromomethyl)pyridine derivatives are employed as effective linking agents. For example, 2,6-bis(bromomethyl)pyridine (B1268884) has been used in a bimolecular ring-closing reaction to create cyclic polymers from telechelic precursors like polystyrene and polyethylene (B3416737) glycol. rsc.org This strategy leverages the higher reactivity of benzylic bromides to achieve high yields of cyclic polymers, which exhibit unique physical and chemical properties compared to their linear counterparts. rsc.org The use of a non-solvent in the reaction mixture helps to facilitate the ring-closure process, enabling synthesis on a larger scale. rsc.org

The pyridine moiety and the bromomethyl groups also allow for the synthesis of sophisticated supramolecular structures. For instance, 2,6-bis(bromomethyl)pyridine is a key component in the high-yield synthesis of novel cryptands with C3 symmetry. nih.gov These cage-like molecules exhibit interesting host-guest properties and self-assemble in the solid state through various non-covalent interactions. nih.gov Furthermore, coordination polymers with interesting structural and fluorescent properties have been synthesized using ligands derived from reactions involving similar pyridine-based precursors. rsc.org The ability of the pyridine nitrogen to coordinate with metal ions like cobalt, zinc, and cadmium opens up possibilities for creating diverse metal-organic frameworks (MOFs) with potential applications in catalysis, sensing, and gas storage.

Integration with Emerging Chemical Technologies

To overcome the limitations of traditional batch synthesis, such as long reaction times and potential safety hazards associated with exothermic bromination reactions, emerging chemical technologies are being integrated into the synthesis of pyridine derivatives.

Microwave-assisted synthesis has proven to be a powerful tool for accelerating organic reactions. For pyridine synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. organic-chemistry.org This one-pot Bohlmann-Rahtz procedure for pyridines, conducted at elevated temperatures, demonstrates the efficiency of microwave technology. organic-chemistry.org The synthesis of various substituted imidazo[1,2-a]pyridines has also been successfully achieved using microwave assistance, highlighting its broad applicability for creating complex heterocyclic systems in a time-efficient and often more environmentally friendly manner. rsc.orgbiotage.comyoutube.com

Flow chemistry offers another significant advancement, providing excellent control over reaction parameters such as temperature, pressure, and mixing. uc.pt For electrophilic bromination reactions, which can be highly exothermic and difficult to control in batch, flow reactors offer enhanced safety and reproducibility. technologynetworks.com By using a static mixer chip, the bromination can be performed rapidly and with precise stoichiometric control, minimizing the formation of over-brominated byproducts. technologynetworks.com This technology is scalable and has been applied to a wide range of chemistries, including nitration and hydrogenation, suggesting its high potential for the synthesis of this compound. technologynetworks.comsioc-journal.cn

Computational chemistry is increasingly used to predict the properties and reactivity of pyridine derivatives. Density Functional Theory (DFT) calculations, for instance, are employed to determine the geometry and electronic properties of new pyridine compounds. nih.govresearchgate.net These theoretical studies can help in understanding reaction mechanisms, predicting the stability of intermediates, and designing molecules with desired functionalities, such as specific antiproliferative activities or performance as high-energy materials. researchgate.netnih.gov

Interdisciplinary Research Directions in Chemical Science

The versatility of this compound and its isomers positions them at the crossroads of several chemical disciplines, fostering interdisciplinary research.

In supramolecular chemistry , these compounds are instrumental in the design of complex host-guest systems and self-assembled architectures. The ability to form ligands for metal complexes and to act as building blocks for macrocycles and cages is a central theme. sigmaaldrich.com For example, 2,6-bis(bromomethyl)pyridine has been used to synthesize ligands that form large macrocyclic structures and dicationic imidazolium-linked cyclophanes. sigmaaldrich.com The resulting supramolecular assemblies have potential applications in molecular recognition, transport, and catalysis.

In the field of catalysis , pyridine-based ligands are ubiquitous. The functionalization of pyridine C-H bonds is a major area of research, aiming to create novel ligands for transition-metal and rare-earth metal catalysts. beilstein-journals.org Derivatives of this compound can be transformed into a wide array of chelating ligands, whose coordination to metal centers can be fine-tuned to control catalytic activity and selectivity in various organic transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。